Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) []. It was specifically designed for topical ocular delivery and has shown potency and efficacy in rodent models of choroidal neovascularization (CNV) []. Acrizanib has limited systemic exposure after topical ocular administration, multiple formulation options, and an acceptable rabbit ocular pharmacokinetic profile [].
Compound Description: This compound is a novel molecule that has been characterized for its crystal structure, which belongs to the monoclinic crystal system []. Density functional theory (DFT) studies have been employed to optimize its bond lengths and angles, showing good agreement with experimental data []. Hirshfeld surface analysis and energy framework calculations using Crystal Explorer 17.5 software have revealed the predominance of dispersion energy components within the molecule []. The compound's potential biological activity and interactions with target proteins have been investigated through molecular docking studies using AutoDock software [].
Compound Description: The title compound possesses a trans configuration with respect to the N=C bond of the hydrazinecarbothioamide moiety []. The molecular structure features an intramolecular C—H⋯O hydrogen bond, forming an S(6) ring []. In its crystal structure, N—H⋯N and N—H⋯S hydrogen bonds result in the formation of zigzag layers lying parallel to (10-1) [].
(E)-3-[1-n-butyl-5-[2-(2-carboxyphenyl)methoxy-4-chlorophenyl]-1H-pyrazol-4-yl]-2-[(5-methoxy-2,3-dihydrobenzofuran-6-yl)methyl]-2-en monocalcium arginyl salt
Compound Description: This compound is a novel endothelin receptor antagonist [].
Compound Description: This series of compounds incorporates fused 1,4-dihydropyridines, such as acridines and tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines, into their structures [].
8-(1-Benzyl-1H-pyrazol-4-yl)xanthines
Compound Description: This class of compounds exhibits high affinity and selectivity for the A2B adenosine receptor (AdoR) []. They act as antagonists of A2B AdoR, suggesting potential therapeutic benefits in the treatment of asthma []. Within this class, compound 22, 8-(1H-pyrazol-4-yl)-1,3-dipropyl xanthine, demonstrates favorable binding affinity for the A2B AdoR (Ki = 9 nM) but only 2-fold selectivity versus the A1 AdoR []. Introduction of a benzyl group at the N-1-pyrazole position of 22 resulted in a derivative with moderate selectivity [].
Compound Description: APD791 is a novel, highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist with potent antiplatelet and vascular smooth muscle activity [, ]. It inhibits 5-HT-mediated amplification of ADP-stimulated platelet aggregation and displays inverse agonism of inositol phosphate accumulation in cells expressing the human 5-HT2A receptor []. APD791 also demonstrates oral bioavailability, resulting in acute and subchronic inhibition of 5-HT-mediated platelet aggregation in dogs []. It is metabolized into two active metabolites, APD791-M1 and APD791-M2, which exhibit similar affinity and selectivity profiles to the parent compound [].
Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor []. It exhibits a favorable pharmacokinetics profile and increases cerebrospinal fluid (CSF) glycine concentrations in rats []. This compound was identified as a structurally diverse back-up for TP0439150, another potent GlyT1 inhibitor, using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline [].
Compound Description: These metabolites are derived from N-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide, a compound of interest for the treatment of ophthalmic diseases [, ]. These metabolites are being investigated for their potential use in pharmaceutical compositions and may have applications in treating various diseases [, ].
Compound Description: This compound incorporates two quinoline rings and a dihydropyrazole ring in its structure []. The dihydropyrazole ring adopts an envelope conformation, and the two quinoline ring systems exhibit a dihedral angle of 71.43(4)° []. In the crystal lattice, intermolecular C—H⋯N hydrogen bonds link the molecules into chains along the b axis. Additionally, C—H⋯π and π–π interactions are observed, with a centroid–centroid distance of 3.7325(8) Å [].
methanone
Compound Description: This 2-methoxy-substituted derivative displays distinct structural features compared to its 4-methyl- and 4-chloro-substituted counterparts []. The thiophene ring in this compound is disorder-free, whereas the –CF3 group shows disorder []. The torsion angle of the thiophene ring is −69.6(2)°, indicating a gauche conformation []. This conformation, unlike the anticlinal conformation observed in the 4-methyl- and 4-chloro-substituted derivatives, allows a ring C atom of the thiophene to participate in an intermolecular C—H⋯O hydrogen bond, resulting in a C(5) chain graph-set motif linking molecules along [] []. The crystal structure also reveals an intramolecular C—H⋯N hydrogen bond [].
Compound Description: BAY 59-3074 is a novel, selective cannabinoid CB1/CB2 receptor ligand that acts as a partial agonist []. This compound exhibits antihyperalgesic and antiallodynic effects in various rat models of chronic neuropathic and inflammatory pain []. These effects are mediated through its interaction with cannabinoid receptors, as demonstrated by the blockade of its analgesic effects by the CB1 receptor antagonist SR 141716A []. BAY 59-3074 also induces hypothermia in rats, an effect also blocked by SR 141716A []. While it displays promising therapeutic potential for chronic pain, BAY 59-3074’s cannabinoid-related side effects, such as hypothermia, show rapid tolerance development (within 5 days) at doses above 1 mg/kg [].
Compound Description: These compounds were synthesized from 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate []. Greenhouse evaluations revealed that most of these compounds displayed superior herbicidal activity against dicotyledonous weeds compared to monocotyledonous weeds [].
Compound Description: This compound is synthesized through a multistep process starting from methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate []. It serves as a key intermediate in the synthesis of various derivatives, including 4-[(2,4-dichlorophenyl)methoxy]-1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazine 2,2-dioxide (5), methyl 2-[[1-methyl-2,2-dioxido-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4-yl]oxy]propanoate (6), and others [].
Compound Description: This group of compounds was synthesized and characterized using techniques such as H NMR, C NMR, mass spectrometry, IR spectroscopy, and elemental analysis []. The antimicrobial activity of these compounds was assessed using the agar disc diffusion method [].
Compound Description: These compounds were characterized using various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry []. The synthesized compounds were evaluated for their antibacterial and antifungal activities using the disc diffusion method against a panel of pathogenic bacteria and fungi [].
Compound Description: These compounds were synthesized using succinic acid dihydrazide as a key building block []. The synthetic strategy involved a regioselective approach to produce a series of novel succinyl spacer bis-(3,5-substituted 2-pyrazolines and 1H-pyrazoles) []. This method allowed for the creation of both symmetrical and non-symmetrical pyrazole derivatives with varying substituents at the 3 and 5 positions [].
3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544) and 1H-Benzimidazole-4-carboxylic Acid, 2-Methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)
Compound Description: Initially identified as kinase inhibitors, LY2784544 and GSK2636771 were discovered as novel GPR39 agonists through unbiased small-molecule screening []. Interestingly, both compounds exhibited probe-dependent and pathway-dependent allosteric modulation by zinc at physiologically relevant concentrations [].
Compound Description: This series of compounds was synthesized by combining uracil derivatives with phenoxy carboxylic acid moieties, aiming to achieve high herbicidal activity with low toxicity [].
Compound Description: This class of compounds was synthesized and characterized, revealing promising antimicrobial activity against a range of human pathogenic microorganisms []. The study highlighted the influence of electron-withdrawing groups on enhancing antimicrobial potency.
Ir(BTBP)2mepzpy and Ir(BTBP)2phpzpy
Compound Description: These two iridium(iii) complexes were designed with 2′,6′-bis(trifluoromethyl)-2,4′-bipyridine (BTBP) as the primary ligand and either 2-(3-methyl-1H-pyrazol-5-yl)pyridine (mepzpy) or 2-(3-phenyl-1H-pyrazol-5-yl)pyridine (phpzpy) as the ancillary ligands []. They exhibit high quantum efficiencies and were incorporated into organic light-emitting diodes (OLEDs), demonstrating high efficiency and low efficiency roll-off [].
Compound Description: This group of compounds, containing a 3-(trifluoromethyl)-1H-pyrazole moiety, were synthesized and characterized using spectroscopic analysis []. These derivatives were evaluated for their in vitro antibacterial and antifungal activity against various bacterial and fungal strains [].
Compound Description: Compound 43 is a potent, brain-penetrant, and orally active selective orexin 2 receptor antagonist (2-SORA) []. It demonstrates efficacy in a sleep model in rats comparable to seltorexant (15), a 2-SORA in clinical development for insomnia [].
3-Benzyloxy-5-isopropoxy-N-(1-pyridine-2-ylmethyl-1H-pyrazol-3-yl)-benzamide (A1), 3-Benzyloxy-5-isopropoxy-N-(5-methyl-1-pyridine-2-ylmethyl-1H-pyrazol-3-yl)-benzamide (A2), and other related analogs (A3-A10)
Compound Description: These compounds, along with their pharmaceutically acceptable salts and stereoisomers, are identified as potential glucokinase activators []. The specific structures and substituents of analogs A3-A10 are not explicitly described.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.